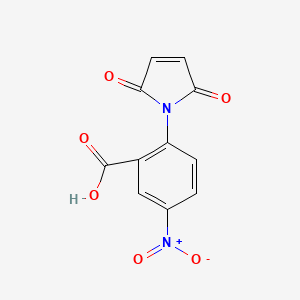![molecular formula C17H12N2O2S2 B2810924 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380057-38-3](/img/structure/B2810924.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide varies depending on its application. In the case of its anticancer activity, it has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In the case of its antifungal activity, it has been found to inhibit the growth of fungal cells by disrupting their cell membranes. In the case of its use as a fluorescent probe, it has been found to bind to metal ions and emit fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide vary depending on its application. In the case of its anticancer activity, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In the case of its antifungal activity, it has been found to inhibit the growth of fungal cells. In the case of its use as a fluorescent probe, it has been found to selectively bind to metal ions and emit fluorescence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide in lab experiments include its high selectivity and sensitivity for metal ion detection, its potential as an anticancer and antifungal agent, and its potential use in OLEDs and OFETs. The limitations include its relatively complex synthesis method and its potential toxicity in high doses.
Direcciones Futuras
For N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide include further studies on its anticancer, antifungal, and antiviral properties, optimization of its synthesis method to improve yield and purity, and exploration of its potential use in other fields, such as catalysis and sensing. Additionally, further studies on its toxicity and potential side effects are necessary to ensure its safe use in various applications.
Métodos De Síntesis
The synthesis method for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide involves the reaction between 4-(furan-3-yl)thiophen-2-yl)methylamine and 1,3-benzothiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its anticancer, antifungal, and antiviral properties. In the field of materials science, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the field of analytical chemistry, it has been studied for its use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-17(11-1-2-15-16(6-11)23-10-19-15)18-7-14-5-13(9-22-14)12-3-4-21-8-12/h1-6,8-10H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJNKUWHVDLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC(=CS3)C4=COC=C4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)
![N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2810846.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)
![3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2810854.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)

![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)
![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)
